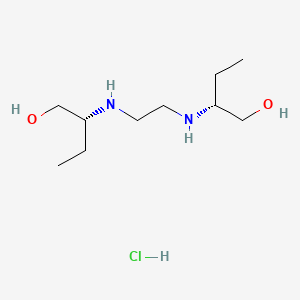
Iodonitrotetrazolium chloride
説明
Iodonitrotetrazolium chloride, also known as INT, is a commonly used tetrazolium salt . It is similar to tetrazolium chloride and on reduction, it produces a red formazan dye that can be used for quantitative redox assays . It is also toxic to prokaryotes . INT can be utilized in a colorimetric assay to determine the concentration of protein in a solution .
Synthesis Analysis
While specific synthesis methods for Iodonitrotetrazolium chloride were not found in the search results, it has been used in various studies for different purposes. For instance, it has been used in a solvent extraction system for the rapid separation of Tc(IV) from Tc(VII), which are two oxidation states of Technetium 99, a problematic element at many nuclear waste disposal sites .Molecular Structure Analysis
The empirical formula of Iodonitrotetrazolium chloride is C19H13ClIN5O2 . It has a molecular weight of 505.70 . The SMILES string representation of its structure is [Cl-]. [O-] [N+] (=O)c1ccc (cc1)- [n+]2nc (nn2-c3ccc (I)cc3)-c4ccccc4 .Chemical Reactions Analysis
Iodonitrotetrazolium chloride (INT) on reduction gets converted to iodonitrotetrazolium formazan, a water-insoluble violet-colored dye or indicator . Hence, INT can be used for the colorimetric assay of various dehydrogenases . It has been used in the staining of cells and in the enzymatic assay of D-arabinitol .Physical And Chemical Properties Analysis
Iodonitrotetrazolium chloride is a powder with a melting point of 240 °C (dec.) (lit.) . It is soluble in water at a concentration of 4 mg/mL . It should be stored at a temperature between 2-8°C .科学的研究の応用
Cell Viability Assays
Iodonitrotetrazolium chloride is commonly used in colorimetric assays to assess cell viability. It acts as an electron acceptor, allowing the measurement of respiratory electron transport activity. When INT is reduced by cellular dehydrogenases, it forms a red formazan product, which can be quantified spectrophotometrically. Researchers often employ this assay to evaluate cell viability and metabolic activity .
Enzymatic Assays
INT serves as a coupling agent in enzymatic assays. For instance, it has been used in the enzymatic assay of D-arabinitol. By monitoring the reduction of INT, researchers can indirectly measure the activity of specific enzymes. This application is particularly valuable in studying metabolic pathways and enzyme kinetics .
Microbial Metabolism Studies
Metabolic assays play a crucial role in microbiology research. INT is used as a nonspecific proxy to assess microbial metabolism. It measures the reduction of tetrazolium salts by microbial cells, providing insights into their overall metabolic activity. Researchers can apply this method to environmental samples, microbial mats, and food samples. Additionally, INT-based assays allow the evaluation of active bacteria in various contexts .
Colorimetric Assay of Dehydrogenases
INT acts as an electron acceptor in colorimetric assays for various dehydrogenases. These enzymes play essential roles in cellular metabolism. By monitoring the reduction of INT, researchers can quantify dehydrogenase activity. This application is valuable in clinical diagnostics, environmental studies, and drug development .
Chemical Kinetics Studies
Researchers have explored the role of INT in chemical kinetics. The diffusion of Iodonitrotetrazolium chloride during its reduction involving bacterial cell components has been investigated. Understanding the kinetics of INT reduction provides insights into microbial processes and enzymatic reactions .
Histological Staining
INT has been used for histochemical staining of cells. Its red formazan product allows visualization of specific tissues or cell types. Researchers can use INT staining to study tissue morphology, identify specific cell populations, and assess metabolic activity in biological samples .
作用機序
Target of Action
Iodonitrotetrazolium chloride (INT) primarily targets dehydrogenases , a class of enzymes involved in the oxidation of biological molecules . These enzymes play a crucial role in various metabolic processes, including the electron transport chain, a key component of cellular respiration .
Mode of Action
INT acts as an artificial electron acceptor in colorimetric assays . It is reduced by dehydrogenases to form a water-insoluble violet-colored dye or indicator known as iodonitrotetrazolium formazan . This reduction process is often used to measure the activity of dehydrogenases, with the formation of the colored formazan product serving as a visible indicator of enzyme activity .
Biochemical Pathways
The primary biochemical pathway affected by INT is the electron transport chain . Dehydrogenases, the targets of INT, are integral to this pathway, facilitating the transfer of electrons from electron donors to electron acceptors . By acting as an artificial electron acceptor, INT can disrupt this process, thereby affecting cellular respiration .
Pharmacokinetics
Its solubility in water and methanol suggests that it could be absorbed and distributed in biological systems, but further studies would be needed to confirm this.
Result of Action
The reduction of INT by dehydrogenases results in the formation of iodonitrotetrazolium formazan , a violet-colored dye . This color change provides a visual indication of dehydrogenase activity and, by extension, cellular respiration . It’s worth noting that int is also toxic to prokaryotes , suggesting that it could have cytotoxic effects in certain contexts.
Action Environment
The action of INT is likely influenced by various environmental factors. For instance, its solubility could affect its bioavailability and therefore its efficacy as an electron acceptor . Additionally, INT should be used only in well-ventilated areas or outdoors due to its potential to cause respiratory irritation
Safety and Hazards
特性
IUPAC Name |
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN5O2.ClH/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;/h1-13H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORABGDXCIBAFL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClIN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932744 | |
| Record name | Iodonitrotetrazolium violet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Iodonitrotetrazolium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14909 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Iodonitrotetrazolium chloride | |
CAS RN |
146-68-9, 298-94-2 | |
| Record name | Iodonitrotetrazolium violet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonitrotetrazolium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodonitrotetrazolium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC27620 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Tetrazolium, 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodonitrotetrazolium violet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODONITROTETRAZOLIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY3JA5594E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[1-(2,3-Dimethoxyphenyl)but-3-enylamino]propan-1-ol;hydron;chloride](/img/structure/B7854983.png)



![2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate](/img/structure/B7855006.png)
![[4-(4-Azaniumyl-2-methylphenyl)-3-methylphenyl]azanium;dichloride;hydrate](/img/structure/B7855013.png)


![[(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide](/img/structure/B7855046.png)
